molecular formula C10H17NO2 B8332817 7-Cyanoheptanoic acid ethyl ester

7-Cyanoheptanoic acid ethyl ester

Cat. No.: B8332817
M. Wt: 183.25 g/mol
InChI Key: YRZBNZFCPRWFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Cyanoheptanoic acid ethyl ester (C₉H₁₅NO₂) is a substituted fatty acid ethyl ester (FAEE) featuring a cyano (-CN) group at the terminal (7th) carbon of its heptanoic acid backbone. The cyano group, a strong electron-withdrawing substituent, enhances reactivity toward nucleophilic attack, making it a valuable intermediate for synthesizing amines, carboxylic acids, or heterocycles via reduction or hydrolysis .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 7-cyanoheptanoate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-8H2,1H3

InChI Key

YRZBNZFCPRWFLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Heptanoic Acid Ethyl Esters

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
7-Cyanoheptanoic acid ethyl ester -CN at C7 C₉H₁₅NO₂ 169.22 Potential precursor for pharmaceuticals (e.g., nitrile reduction to amines)
Ethyl 7-hydroxyheptanoate -OH at C7 C₉H₁₈O₃ 174.24 Biochemical intermediate for pimelic acid and 1,7-heptanediol synthesis
Ethyl 2,2-dimethyl-7-chloroheptanoate -Cl, -CH₃ at C2 C₁₁H₂₁ClO₂ 220.73 Agrochemical intermediate (chloro group enhances electrophilicity)
7-Chloro-2-oxoheptanoic acid ethyl ester -Cl, =O at C2 C₉H₁₅ClO₃ 206.67 Research chemical in drug development (oxo group enables ketone-based reactions)
7-Octenoic acid ethyl ester Double bond at C7 C₁₀H₁₈O₂ 170.25 Synthetic target for flavor/fragrance industries

Key Observations:

  • Polarity and Solubility: The cyano derivative exhibits moderate polarity, likely less water-soluble than the hydroxylated analog (Ethyl 7-hydroxyheptanoate) but more than chloro-substituted esters due to the -CN group's dipole moment .
  • Reactivity: The -CN group enables nucleophilic addition or reduction to amines, contrasting with the hydroxyl group’s propensity for esterification or oxidation .

Biodiesel and Biofuel Production

  • Palmitic acid ethyl ester (C₁₈H₃₆O₂) and decanoic acid ethyl ester (C₁₂H₂₄O₂) are key biodiesel components, with engineered Escherichia coli achieving 1.2 g/L FAEE production .
  • Unsaturated Esters: 7-Octenoic acid ethyl ester’s double bond may improve cold-flow properties in biofuels, though its low abundance in natural sources limits scalability .

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